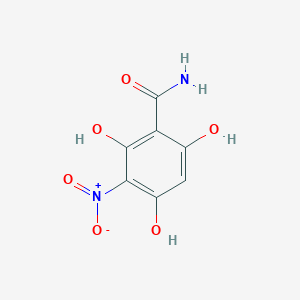
1-Diazoniohept-1-en-6-yn-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazoniohept-1-en-6-yn-2-olate is an organic compound with the molecular formula C₇H₈N₂O. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis and material science. The unique structure of this compound, featuring a diazonium group and an enynolate moiety, makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Diazoniohept-1-en-6-yn-2-olate can be synthesized through the diazotization of the corresponding aniline derivative. The process involves the reaction of the aniline with a nitrite source, such as sodium nitrite, in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up using continuous flow reactors. This method enhances the safety and efficiency of the process by controlling the reaction conditions more precisely and reducing the risk of decomposition of the diazonium salt .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Diazoniohept-1-en-6-yn-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium halides or potassium cyanide in aqueous or alcoholic solutions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed:
- Substituted derivatives (e.g., halides, cyanides)
- Azo compounds
- Aniline derivatives
Applications De Recherche Scientifique
1-Diazoniohept-1-en-6-yn-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-Diazoniohept-1-en-6-yn-2-olate involves the formation of reactive intermediates through the cleavage of the diazonium group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparaison Avec Des Composés Similaires
1-Diazoniohept-1-en-6-yn-2-olate: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium chloride.
Uniqueness:
- The presence of the enynolate group in this compound makes it particularly useful in reactions requiring both diazonium and alkyne functionalities. This dual functionality allows for more complex and diverse chemical transformations compared to other diazonium salts .
Propriétés
Numéro CAS |
139885-08-8 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-diazohept-6-yn-2-one |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-5-7(10)6-9-8/h1,6H,3-5H2 |
Clé InChI |
RLBKFEZYCKXVDC-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


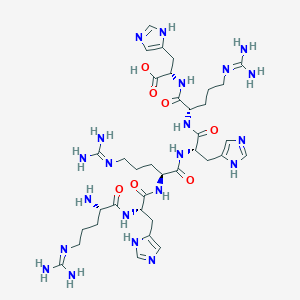
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
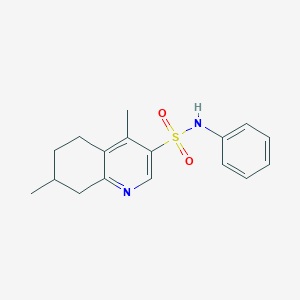
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
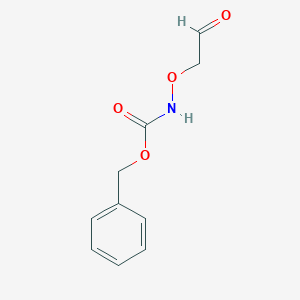
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
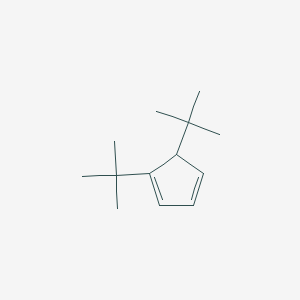
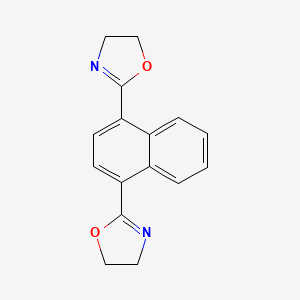
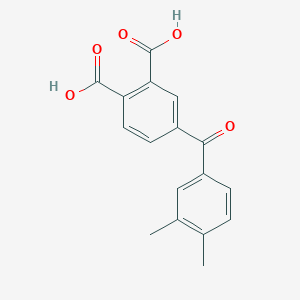
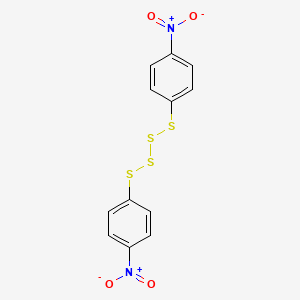
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
